molecular formula C11H9N5O B15215013 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 62538-01-6

4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15215013
CAS No.: 62538-01-6
M. Wt: 227.22 g/mol
InChI Key: WHGWZPALEKLSSU-UHFFFAOYSA-N
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Description

4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains both a pyrazole and a triazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a phenylhydrazine derivative with a triazole-containing aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced pyrazole or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one could have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The triazole and pyrazole rings could participate in hydrogen bonding or hydrophobic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-pyrazol-3(2H)-one: Lacks the triazole ring.

    5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazol-3(2H)-one: Lacks the phenyl group.

    4-Phenyl-1,2,4-triazole: Lacks the pyrazole ring.

Uniqueness

The combination of both pyrazole and triazole rings in 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

62538-01-6

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

4-phenyl-5-(1,2,4-triazol-4-yl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C11H9N5O/c17-11-9(8-4-2-1-3-5-8)10(14-15-11)16-6-12-13-7-16/h1-7H,(H2,14,15,17)

InChI Key

WHGWZPALEKLSSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NNC2=O)N3C=NN=C3

Origin of Product

United States

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